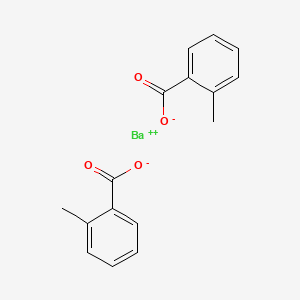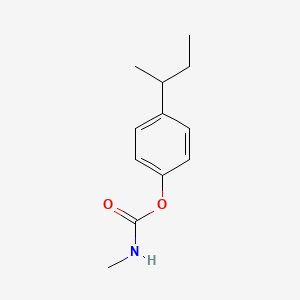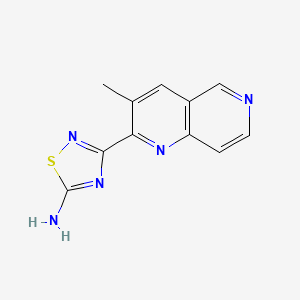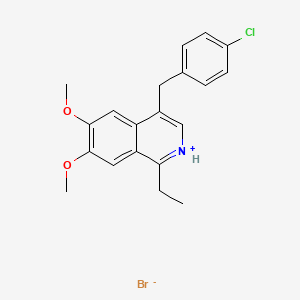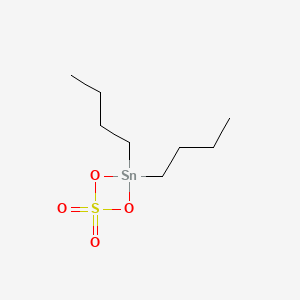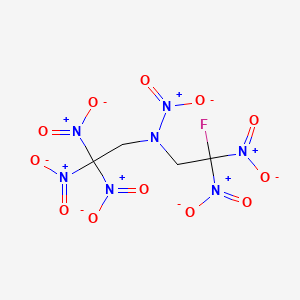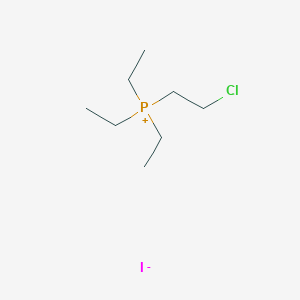
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C13H17IN2O2 It is a derivative of benzoic acid, featuring an iodine atom and a methylpiperazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-formylbenzoic acid and 1-methylpiperazine.
Condensation Reaction: The 4-formylbenzoic acid undergoes a condensation reaction with 1-methylpiperazine to form 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.
Iodination: The final step involves the iodination of the aromatic ring at the 3-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The methylpiperazine group can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][2].
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride: A salt form that may have different solubility and stability properties.
Uniqueness
The presence of the iodine atom in 3-Iodo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid makes it unique compared to its analogs. The iodine atom enhances its reactivity in substitution reactions and may impart distinct biological activities.
Propiedades
| 1131614-85-1 | |
Fórmula molecular |
C13H17IN2O2 |
Peso molecular |
360.19 g/mol |
Nombre IUPAC |
3-iodo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H17IN2O2/c1-15-4-6-16(7-5-15)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18) |
Clave InChI |
JIPVYCGKXAKMJS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


